
N-(3-氨基苯基)-N'-环丙基脲
描述
N-(3-aminophenyl)-N'-cyclopropylurea is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-N'-cyclopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-N'-cyclopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
席夫碱的合成
N-(3-氨基苯基)-N'-环丙基脲: 可用于合成席夫碱,席夫碱是由伯胺与羰基化合物缩合形成的 。这些化合物因其亚胺(-C=N-)官能团而具有广泛的应用,该官能团在形成配位化合物作为配体方面用途广泛。
药物化学
在药物化学中,像N-(3-氨基苯基)-N'-环丙基脲这样的化合物表现出一系列生物活性。 它们可用于开发具有抗菌、抗结核、抗蠕虫、抗惊厥、抗炎、抗病毒和抗氧化特性的药物 .
催化活性
N-(3-氨基苯基)-N'-环丙基脲中的氨基可以在催化体系中充当供体,增强各种反应的催化活性。 这在需要催化剂加速化学过程的工业应用中特别有用 .
质谱
在质谱中,可以研究N-(3-氨基苯基)-N'-环丙基脲衍生物的碎裂模式。 了解这些模式对于识别和表征化合物至关重要,尤其是在复杂混合物中 .
传感应用
该化合物的结构使其能够与其他分子相互作用,使其适合传感应用。 例如,它可用于检测样品中特定离子或分子的存在,这对环境监测和诊断非常有价值 .
配位化学
由于其作为配体的潜力,N-(3-氨基苯基)-N'-环丙基脲可用于配位化学以创建与金属的复杂结构。 这些结构对于了解金属-配体相互作用和设计新材料很重要 .
作用机制
Target of Action
Similar compounds have been found to target proteins such as the folate receptor alpha (folra) and cyclin-dependent kinase 2 . These proteins play crucial roles in cell growth and division.
Mode of Action
A compound with a similar structure, stro-002, has been found to interact with its target, the folate receptor alpha, through a process involving a cleavable dibenzocyclooctyne (dbco)-3-aminophenyl-hemiasterlin drug-linker . This interaction results in a well-defined antibody-drug conjugate with a drug-antibody ratio (DAR) of 4 .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
Similar compounds have been found to inhibit cell growth and division, potentially leading to the death of cancer cells .
生化分析
Biochemical Properties
N-(3-aminophenyl)-N’-cyclopropylurea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme that regulates histone methylation . The interaction between N-(3-aminophenyl)-N’-cyclopropylurea and LSD1 is characterized by the inhibition of LSD1’s enzymatic activity, which in turn affects the methylation status of histone proteins. This inhibition can lead to changes in gene expression and cellular function.
Cellular Effects
N-(3-aminophenyl)-N’-cyclopropylurea has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with LSD1 leads to alterations in histone methylation, which can impact the transcriptional regulation of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea has been found to modulate the activity of other proteins and enzymes, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of N-(3-aminophenyl)-N’-cyclopropylurea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other enzymes and proteins, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)-N’-cyclopropylurea have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea remains stable under certain conditions, allowing for sustained inhibition of LSD1 and prolonged changes in gene expression . Its degradation over time can lead to a decrease in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)-N’-cyclopropylurea vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit LSD1 activity and induce changes in gene expression without causing significant toxicity . At higher doses, N-(3-aminophenyl)-N’-cyclopropylurea may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
N-(3-aminophenyl)-N’-cyclopropylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s inhibition of LSD1 affects the methylation status of histone proteins, which in turn influences metabolic flux and metabolite levels . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other metabolic enzymes, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of N-(3-aminophenyl)-N’-cyclopropylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity . Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea can be efficiently transported into cells, where it exerts its inhibitory effects on LSD1 and other biomolecules.
Subcellular Localization
N-(3-aminophenyl)-N’-cyclopropylurea exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct N-(3-aminophenyl)-N’-cyclopropylurea to specific compartments or organelles. The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure.
属性
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUCXBWUIGKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
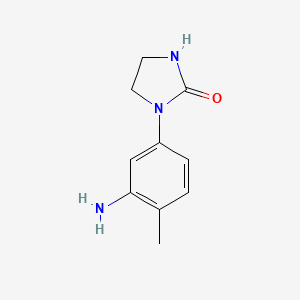
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
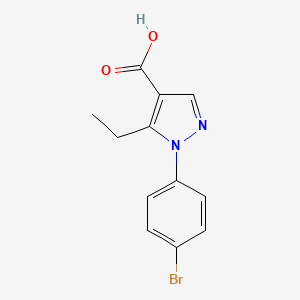
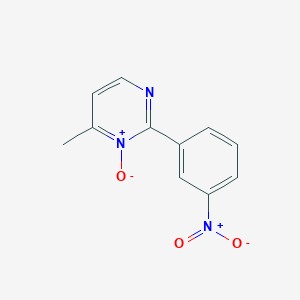
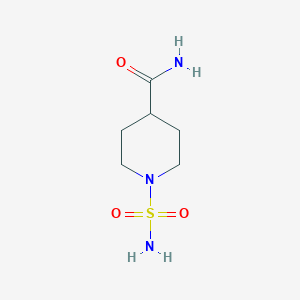
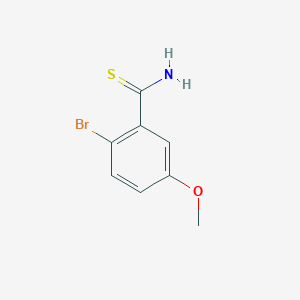
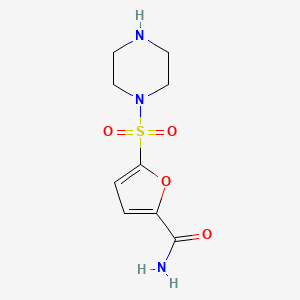

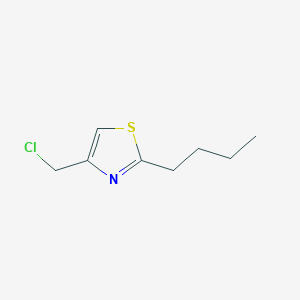
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
